molecular formula C9H13BrN2 B13033903 (1S)-1-(3-bromo-4-methylphenyl)ethane-1,2-diamine

(1S)-1-(3-bromo-4-methylphenyl)ethane-1,2-diamine

Cat. No.: B13033903
M. Wt: 229.12 g/mol
InChI Key: HYDHBEFUAXBBRX-SECBINFHSA-N
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Description

(1S)-1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a bromo-substituted aromatic ring and a methyl group at the para position. Its stereospecific configuration (1S) and electron-withdrawing bromo group influence its chemical reactivity, biological activity, and coordination properties. The compound is structurally characterized by an ethane-1,2-diamine backbone, which is a common motif in medicinal chemistry and catalysis . Its CAS registry numbers (e.g., 1213560-76-9) and synonyms, such as (1R)-1-(3-bromo-4-methylphenyl)ethane-1,2-diamine, are documented in supplier databases .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

(1S)-1-(3-bromo-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13BrN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

HYDHBEFUAXBBRX-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CN)N)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(CN)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Impact of Linker Length: Ethane-1,2-Diamine vs. Propane-1,3-Diamine

Ethane-1,2-diamine derivatives, including the target compound, exhibit distinct biological and physicochemical properties compared to propane-1,3-diamine analogs:

  • Cytotoxicity : Propane-1,3-diamine derivatives (e.g., compounds 11, 14, 15) demonstrate significantly higher cytotoxicity, likely due to increased flexibility and membrane permeability .
  • Antimycobacterial Activity : Despite their cytotoxicity, propane-1,3-diamine compounds exhibit lower MIC values (0.5–2 µg/mL), indicating superior antimycobacterial potency compared to ethane-1,2-diamine analogs .
  • Synthetic Utility : Ethane-1,2-diamine is more reactive in Schiff base formation and cyclization reactions (e.g., imidazoline synthesis), whereas propane-1,3-diamine derivatives require harsher conditions .

Substituent Effects on Aromatic Rings

The bromo and methyl groups on the phenyl ring of the target compound modulate its electronic and steric properties:

  • Electron-Withdrawing Groups : Bromo substituents enhance electrophilic reactivity, making the compound a candidate for cross-coupling reactions.
  • Steric Effects : The 4-methyl group may hinder coordination in metal complexes compared to smaller substituents (e.g., methoxy or fluoro groups) .

Table 2: Substituent Impact on Reactivity

Substituent Electronic Effect Example Application
3-Bromo-4-methyl Moderate EWG Drug intermediate synthesis
2-Hydroxy (Schiff base) Strong H-bonding Metal coordination (e.g., Zn, Pt)
2-Fluoro-4-chloro Strong EWG Anticancer agent precursors

Corrosion Inhibition: Comparison with Polyamines

Ethane-1,2-diamine derivatives are less effective as corrosion inhibitors compared to polyamines like DETA (diethylenetriamine) and TETA (triethylenetetramine). Increasing the number of -NH- groups enhances adsorption on metal surfaces, as shown by DFT studies and electrochemical impedance spectroscopy (EIS) .

Table 3: Corrosion Inhibition Efficiency

Compound Number of -NH- Groups Inhibition Efficiency (%)
DETA 3 85
TETA 4 92
Target 2 <50 (estimated)

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